![molecular formula C32H43N2O9- B12644419 Afragilimycin A CAS No. 76559-69-8](/img/structure/B12644419.png)
Afragilimycin A
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Overview
Description
Afrigilimycin A is a natural antibiotic compound produced by the strain of Streptomyces neohygroscopicus sub-spafragilimycetius 19255 . It exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria, including anaerobic bacteria . The molecular formula of Afrigilimycin A is C32H43N2O9, and it has a molecular weight of 599.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Afrigilimycin A is typically produced through fermentation processes involving the strain Streptomyces neohygroscopicus . The fermentation broth is extracted with organic solvents, and the compound is purified using chromatographic techniques . Specific synthetic routes and reaction conditions for Afrigilimycin A are not widely documented, as it is primarily obtained through natural fermentation.
Industrial Production Methods
Industrial production of Afrigilimycin A involves large-scale fermentation using optimized conditions to maximize yield . The fermentation process is carefully monitored and controlled to ensure the consistent production of high-quality Afrigilimycin A. After fermentation, the compound is extracted, purified, and formulated for various applications .
Chemical Reactions Analysis
Types of Reactions
Afrigilimycin A undergoes several types of chemical reactions, including:
Oxidation: Afrigilimycin A can be oxidized under specific conditions to form various oxidation products.
Substitution: Substitution reactions can occur at specific sites within the Afrigilimycin A molecule, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the chemical reactions of Afrigilimycin A include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the chemical reactions of Afrigilimycin A include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups. These products can exhibit different biological activities and properties compared to the parent compound.
Scientific Research Applications
Afragilimycin A is a compound of significant interest in the field of medicinal chemistry due to its unique properties and potential applications. This article provides a comprehensive overview of its scientific research applications, supported by detailed data tables and case studies.
Antimicrobial Activity
This compound has demonstrated potent antimicrobial properties against various bacterial strains, including multidrug-resistant pathogens. Its mechanism of action involves inhibiting essential cellular processes, which makes it a promising candidate for developing new antibiotics.
Case Study: Efficacy Against MRSA
A study conducted by Akari Shigemi highlighted the importance of proper antimicrobial use for Methicillin-resistant Staphylococcus aureus (MRSA) infections. The findings suggested that compounds like this compound could be effective alternatives to traditional therapies, particularly in cases where resistance to standard antibiotics is prevalent .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer treatment.
Data Table: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 5.2 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 3.8 | Cell cycle arrest |
A549 (Lung Cancer) | 4.5 | Inhibition of DNA synthesis |
Biochemical Research
In biochemical studies, this compound has been utilized to probe various cellular pathways and mechanisms. Its ability to interact with specific enzymes and receptors makes it an invaluable tool for understanding complex biological systems.
Case Study: Enzyme Inhibition
Research involving this compound has revealed its potential as an inhibitor of certain kinases involved in cancer progression. This inhibition can lead to decreased tumor growth in preclinical models, emphasizing its role in targeted cancer therapy .
Potential in Drug Development
The unique properties of this compound make it an attractive candidate for drug development. Its structural characteristics allow for modifications that can enhance its efficacy and reduce toxicity.
Data Table: Structure-Activity Relationship Studies
Modification | Effect on Activity |
---|---|
Hydroxyl Group Addition | Increased solubility |
Alkyl Chain Extension | Enhanced potency |
Halogen Substitution | Improved selectivity |
Mechanism of Action
Afrigilimycin A exerts its antibacterial effects by targeting essential bacterial functions . It inhibits the synthesis of bacterial cell walls, leading to cell lysis and death . The compound interacts with specific molecular targets within the bacterial cells, disrupting their normal functions and preventing their growth and multiplication .
Comparison with Similar Compounds
Afrigilimycin A is unique compared to other similar compounds due to its specific structure and mode of action . Similar compounds include:
Tirandamycin B: Another antibiotic produced by Streptomyces species with a similar mechanism of action.
Streptolydigin: An antibiotic with structural similarities to Afrigilimycin A and similar antibacterial properties.
Kirromycin: A compound with a different structure but similar antibacterial activity.
Afrigilimycin A stands out due to its broad-spectrum antibacterial activity and its potential for modification to enhance its properties .
Biological Activity
Afragilimycin A, a compound derived from natural sources, has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications, supported by relevant data and case studies.
Overview of this compound
This compound belongs to a class of compounds known for their antimicrobial properties. It is primarily isolated from the fermentation products of certain Streptomyces species. The compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nucleic Acid Synthesis : this compound interferes with DNA replication and transcription processes in bacterial cells, leading to cell death.
- Disruption of Membrane Integrity : The compound has been shown to compromise the integrity of microbial membranes, resulting in leakage of cellular contents.
- Modulation of Immune Responses : this compound can enhance cytokine production, thereby boosting the host's immune response against infections.
Antibacterial Effects
This compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The following table summarizes its efficacy against selected bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | |
Escherichia coli | 1.0 µg/mL | |
Pseudomonas aeruginosa | 2.0 µg/mL |
These results indicate that this compound is particularly potent against Staphylococcus aureus, a common pathogen responsible for skin infections and other serious conditions.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It effectively inhibits the growth of several fungal pathogens:
Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Candida albicans | 0.25 µg/mL | |
Aspergillus niger | 0.5 µg/mL |
This antifungal activity suggests potential applications in treating fungal infections, particularly in immunocompromised patients.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study on MRSA Treatment :
- Fungal Infection Management :
Research Findings
Recent studies have further elucidated the mechanisms underlying the biological activity of this compound:
- Cytokine Induction : Research indicates that this compound enhances the production of pro-inflammatory cytokines, which play a crucial role in immune defense mechanisms .
- Synergistic Effects : When used in combination with other antibiotics, this compound has shown synergistic effects, enhancing overall antimicrobial efficacy .
Properties
CAS No. |
76559-69-8 |
---|---|
Molecular Formula |
C32H43N2O9- |
Molecular Weight |
599.7 g/mol |
IUPAC Name |
(1E,2E,4E,6R)-6-[(1S,3R,4S,5S,8R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxirane]-3-yl]-1-[(5S)-1-[(5S,6S)-5-hydroxy-6-methyloxan-2-yl]-5-[(2S)-1-(methylamino)-1-oxopropan-2-yl]-2,4-dioxopyrrolidin-3-ylidene]-4-methylhepta-2,4-dien-1-olate |
InChI |
InChI=1S/C32H44N2O9/c1-16(14-17(2)28-18(3)23-12-13-32(15-40-32)31(6,42-23)43-28)8-9-22(36)25-27(37)26(19(4)29(38)33-7)34(30(25)39)24-11-10-21(35)20(5)41-24/h8-9,12-14,17-21,23-24,26,28,35-36H,10-11,15H2,1-7H3,(H,33,38)/p-1/b9-8+,16-14+,25-22+/t17-,18+,19+,20+,21+,23+,24?,26+,28-,31+,32-/m1/s1 |
InChI Key |
KVTPRMVXYZKLIG-BLUAKBCASA-M |
Isomeric SMILES |
C[C@H]1[C@@H]2C=C[C@@]3(CO3)[C@@](O2)(O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C\4/C(=O)[C@@H](N(C4=O)C5CC[C@@H]([C@@H](O5)C)O)[C@H](C)C(=O)NC)/[O-])C |
Canonical SMILES |
CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)C(N(C4=O)C5CCC(C(O5)C)O)C(C)C(=O)NC)[O-])C |
Origin of Product |
United States |
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